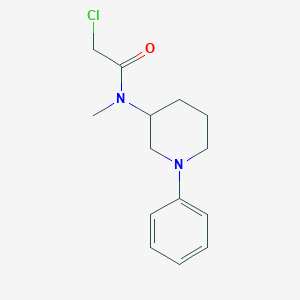![molecular formula C15H19ClN2O2 B2929002 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide CAS No. 2411269-09-3](/img/structure/B2929002.png)
2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide, also known as CPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinylamide compounds and has been shown to have a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide is not fully understood. However, it is believed to work by modulating the activity of the dopamine and glutamate systems in the brain. 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to increase the levels of dopamine and glutamate in certain brain regions. It has also been shown to reduce the levels of the stress hormone, corticosterone, in animal models.
Biochemical and Physiological Effects:
2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons in the brain. 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to increase the levels of cAMP and cGMP, two important signaling molecules in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for the dopamine and glutamate receptors in the brain. However, one of the limitations of using 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide is its potential toxicity. It has been shown to have neurotoxic effects in certain animal models. Therefore, caution should be taken when using 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide. One direction is to further investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its potential use in the treatment of anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide and its potential side effects. Finally, the development of more potent and selective analogs of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine. The resulting intermediate is then reacted with methylamine to yield 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antinociceptive, anti-inflammatory, and antidepressant effects. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. 2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide has been shown to reduce the rewarding effects of cocaine and morphine in animal models. It has also been studied for its potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
2-chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-9-14(19)17-10-13-6-7-18(11-13)15(20)8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIKUUGAZACDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)CCl)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

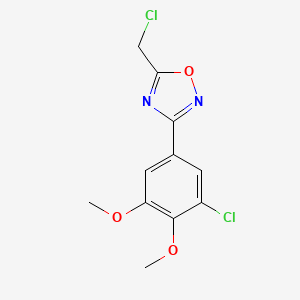

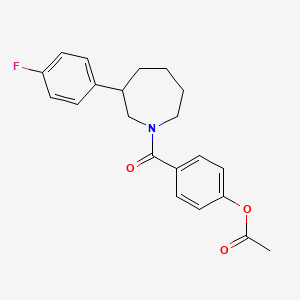
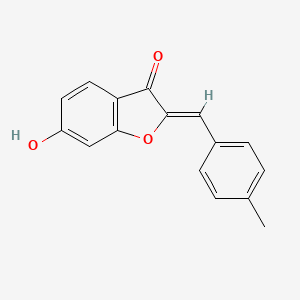
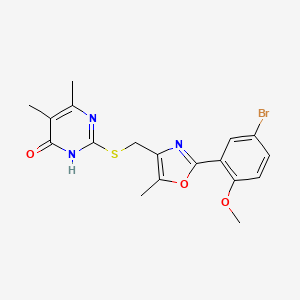

![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
![2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928930.png)
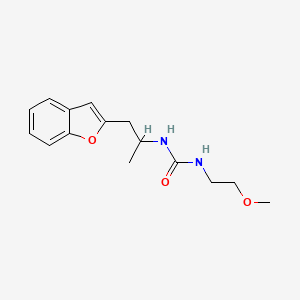


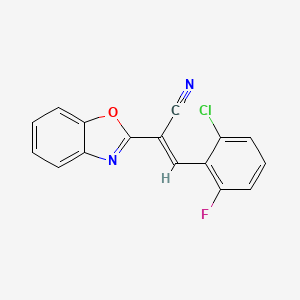
![4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928939.png)
